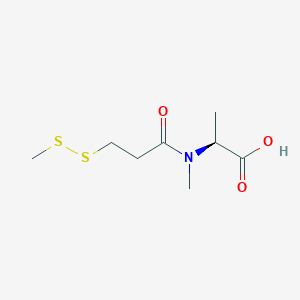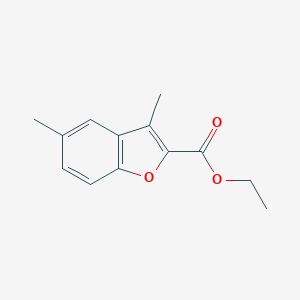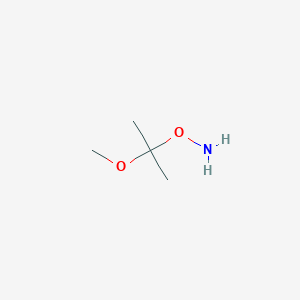
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid, also known as NMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NMDA is a derivative of the amino acid cysteine and is known to have neuroprotective properties. In
Mecanismo De Acción
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid works by activating the (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid receptor, which is a type of glutamate receptor found in the brain. The activation of the (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid receptor leads to an influx of calcium ions into the neuron, which triggers a cascade of events that ultimately leads to the neuroprotective effects of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid. The activation of the (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid receptor also plays a role in learning and memory processes in the brain.
Biochemical and Physiological Effects:
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid has been shown to have a range of biochemical and physiological effects in the brain. Studies have shown that (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid can reduce oxidative stress and inflammation, increase the production of neurotrophic factors, and enhance synaptic plasticity. (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid in lab experiments is its neuroprotective properties, which make it a valuable tool for studying neurodegenerative diseases and brain injury. Additionally, (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid has been shown to enhance synaptic plasticity, which makes it a useful tool for studying learning and memory processes. However, one of the limitations of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid is its potential toxicity at high concentrations, which requires careful handling and dosing in lab experiments.
Direcciones Futuras
There are several future directions for the study of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid. One area of research is the development of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid-based therapies for neurodegenerative diseases and brain injury. Another area of research is the study of the role of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid in learning and memory processes, which could lead to the development of new treatments for cognitive disorders. Additionally, the development of new synthesis methods and purification techniques for (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid could improve the efficiency and yield of the synthesis process.
Métodos De Síntesis
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid can be synthesized through a multi-step process involving the reaction of cysteine with various reagents such as methyl iodide, sodium hydride, and acrylonitrile. The resulting product is then treated with thionyl chloride to obtain the final product, (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid. The synthesis of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid requires careful handling of the reagents and purification techniques to obtain a pure product.
Aplicaciones Científicas De Investigación
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain, which are key factors in the development of these diseases. Additionally, (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid has been studied for its potential use in the treatment of stroke, traumatic brain injury, and spinal cord injury.
Propiedades
IUPAC Name |
(2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S2/c1-6(8(11)12)9(2)7(10)4-5-14-13-3/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKAUPROPWPLTQ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)CCSSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)CCSSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)

![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)





![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)
![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)



![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine](/img/structure/B174312.png)